Pipecolic acid
Overview
Description
Pipecolic acid, also known as piperidine-2-carboxylic acid, is an organic compound with the formula HNC5H9CO2H . It is a carboxylic acid derivative of piperidine and, as such, an amino acid, although not one encoded genetically . Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common .
Synthesis Analysis
The biosynthesis of Pipecolic acid starts from lysine . In Arabidopsis thaliana, the lysine aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) mediates the pathogen-induced accumulation of Pipecolic acid in inoculated and distal leaf tissue . The final product of the ALD1-catalyzed reaction is enaminic 2,3-dehydropipecolic acid (DP), whose formation involves consecutive transamination, cyclization, and isomerization steps .
Molecular Structure Analysis
The complex conformational space of the non-proteinogenic cyclic amino acid pipecolic acid has been explored in the gas phase for the first time . Solid pipecolic acid samples were vaporized by laser ablation and expanded in a supersonic jet where the rotational spectral signatures owing to nine different conformations were observed .
Chemical Reactions Analysis
Pipecolic acid can be analyzed using tandem mass spectrometry and stable isotope dilution gas chromatography/mass spectrometry . The amino acid analyzer approach has insufficient sensitivity .
Physical And Chemical Properties Analysis
Pipecolic acid is a colorless solid . It is a carboxylic acid derivative of piperidine and, as such, an amino acid, although not one encoded genetically . Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common .
Scientific Research Applications
As an Organocatalyst and Substrate in Organic Synthesis : Pipecolic acid is recognized for its role as an organocatalyst and substrate in organic synthesis. This application is significant in the field of chiral synthesis, where asymmetric transformations are a frontier area of research. Pipecolic acid has opened new avenues in this domain (Mohapatra, S., Bhakta, S., Baral, N., & Nayak, S., 2015).
Enzymatic Synthesis for Pharmaceutical Purposes : Pipecolic acid's enantiomers play distinct roles in drug synthesis. The development of efficient methods for producing enantiopure pipecolic acid is crucial in pharmaceutical research. Enzymatic conversion techniques for changing the chirality of pipecolic acid have been explored, such as engineering Trypanosoma cruzi proline racemase for synthesizing D-pipecolic acid from L-pipecolic acid (Byun, S., Park, H., Joo, J., & Kim, Y. H., 2019).
In Microbial Secondary Metabolites : Pipecolic acid is a precursor in the biosynthesis of many microbial secondary metabolites, often critical for the biological activities of natural products with pharmaceutical applications. Understanding its biogenesis in microorganisms could lead to novel analogs of microbial natural products (He, M., 2006).
Role in Systemic Acquired Resistance in Plants : Pipecolic acid is involved in systemic acquired resistance in plants, playing a role in their immune responses against pathogens. This includes its role in the interactions between plants and microorganisms and as a constituent of bioactive molecules (Vranová, V., Lojková, L., Rejšek, K., & Formánek, P., 2013).
In Brain Metabolism and Neurological Function : Research has indicated the presence of pipecolic acid in the brain, especially in the cerebellum, diencephalon, and caudate nucleus, suggesting a potential role in neurological functions and brain metabolism (Kaśe, Y., Kataoka, M., Miyata, T., & Okano, Y., 1973).
In Metabolic Engineering for Chiral Drug Intermediates : Pipecolic acid is significant in the pharmaceutical industry as a chiral drug intermediate. Metabolic engineering strategies, like in Escherichia coli, have been developed for the overproduction of L-pipecolic acid from glucose, demonstrating its potential in the efficient production of chiral compounds containing piperidine rings (Ying, H., Tao, S., Wang, J., Ma, W., Chen, K., Wang, X., & Ouyang, P., 2017).
Safety And Hazards
Pipecolic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Understanding the biogenesis of pipecolic acid in microorganisms would be a significant step toward the mutasynthesis of novel analogs of choice . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering resulting in novel and more affordable medicines and food additives .
properties
IUPAC Name |
piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
Record name | Pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
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DSSTOX Substance ID |
DTXSID40862144 | |
Record name | 2-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
314 mg/mL | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Pipecolic acid | |
CAS RN |
535-75-1, 3105-95-1, 4043-87-2 | |
Record name | Pipecolic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |
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Record name | Pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipecolic acid | |
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Record name | Pipecolic acid | |
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Record name | 2-Piperidinecarboxylic acid | |
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Record name | 2-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-piperidine-2-carboxylic acid | |
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Record name | Piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPECOLIC ACID | |
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Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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